molecular formula C14H18INO5 B112932 Boc-3-iodo-L-tyrosine CAS No. 71400-63-0

Boc-3-iodo-L-tyrosine

Cat. No. B112932
CAS RN: 71400-63-0
M. Wt: 407.2 g/mol
InChI Key: VQTPRGZNDPHKOU-JTQLQIEISA-N
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Description

Boc-3-iodo-L-tyrosine is a derivative of L-tyrosine, a non-proteinogenic L-alpha-amino acid. It carries an iodo-substituent at position C-3 of the benzyl group . It plays a role as a human metabolite, an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor, and a mouse metabolite .


Molecular Structure Analysis

Boc-3-iodo-L-tyrosine has a molecular formula of C14H18INO5 and a molecular weight of 407.20 g/mol . The structure includes a tert-butoxycarbonyl (Boc) group, an iodo-substituent at position C-3 of the benzyl group, and a carboxylic acid group .


Physical And Chemical Properties Analysis

Boc-3-iodo-L-tyrosine has a purity limit of ≥ 98% (HPLC). It has a melting point of 82-90 °C. Its optical rotation is [a]D25 = +41 ± 2º (C=1 in Dioxane) .

Scientific Research Applications

Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives in Opioid Peptidomimetics

This study discusses the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives, highlighting their use in the development of synthetic opioid ligands. These compounds, including derivatives of tyrosine like Boc-3-iodo-L-tyrosine, show potential in creating opioid ligands with superior potency at opioid receptor subtypes (Bender et al., 2015).

Tritium and Iodine Labelling of a Gastrin-like Hexapeptide

This research involves the introduction of tyrosine derivatives, including Boc-3-iodo-L-tyrosine, onto the N-terminal deprotected Pentagastrin, creating precursors for labelling. These derivatives are used in the synthesis of biologically active peptides, demonstrating the role of Boc-3-iodo-L-tyrosine in the development of labeled compounds for biological studies (Charon et al., 1984).

Ullmann-type Diaryl Ether Formation

This study involves the use of L-tyrosine derivatives in the CuI/N,N-dimethylglycine-catalyzed coupling reaction, highlighting the role of tyrosine derivatives in creating diaryl ether compounds. Boc-3-iodo-L-tyrosine could be relevant in such contexts for the synthesis of complex organic molecules (Cai, He & Ma, 2006).

Palladium-catalyzed Cross-coupling with 3-iodo-L-tyrosine

This paper discusses the complexation of 3-iodo-L-tyrosine with 9-borabicyclo[3.3.1]nonane for palladium-catalyzed coupling reactions. Such studies are significant in exploring the applications of Boc-3-iodo-L-tyrosine in organic synthesis, particularly in complexation and coupling reactions (Walker & Rokita, 2003).

Site-Specific Incorporation of Unnatural Amino Acids in Eukaryotic Translation

This research demonstrates the use of 3-iodo-L-tyrosine for site-specific incorporation into proteins in eukaryotic systems. The study underscores the utility of Boc-3-iodo-L-tyrosine in protein engineering and synthetic biology (Kiga et al., 2002).

Safety And Hazards

While specific safety and hazard information for Boc-3-iodo-L-tyrosine is not detailed in the search results, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

properties

IUPAC Name

(2S)-3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTPRGZNDPHKOU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573936
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-3-iodo-L-tyrosine

CAS RN

71400-63-0
Record name N-(tert-Butoxycarbonyl)-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
SE Rokita - The Journal of Organic Chemistry, 2003 - ACS Publications
… In contrast, the fully protected N-BOC-3-iodo-l-tyrosine methyl ester efficiently cross-coupled with ethynyltrimethylsilane in yields of 96%. The resulting product was easily desilylated …
Number of citations: 23 pubs.acs.org
E Morera, G Ortar - Synthetic Communications, 2001 - Taylor & Francis
… A mixture of N-Boc-3-iodo-L-tyrosine methyl ester (1a, 421 mg, 1 mmol), Pd(OAc) 2 (11 mg, 0.05 mmol), dppf (55 mg, 0.10 mmol), and Et 3 N (0.35 mL, 2.5 mmol) in DMF (5 mL) was …
Number of citations: 12 www.tandfonline.com
A Dumas, A Peramo, D Desmaële, P Couvreur - Chimia, 2016 - chimia.ch
… When applied to N-Boc-3-iodo-l-tyrosine (4), our standard conditions yielded the expected coupling product in 67% and 70% conversion after 2 and 18 h respectively (Table 2, entry 4). …
Number of citations: 9 www.chimia.ch
S Rajput, KJ McLean, H Poddar… - Journal of Medicinal …, 2019 - ACS Publications
… The title compound was prepared from Boc-3-iodo-l-tyrosine-3-iodo-l-tyrosine-OMe (532.7 mg, 0.75 mmol) according to general procedure A and obtained as an off-white solid (358.0 …
Number of citations: 17 pubs.acs.org
R Liu - 1993 - search.proquest.com
Starting from L-tyrosine, a series of C $\sb2 $ macrocyclic receptors (1, 2, 3 and 4) were synthesized. The solution phase conformations of molecules 1, 2, 3, 4 and their ability to …
Number of citations: 0 search.proquest.com
Y Hitotsuyanagi, M Odagiri, S Kato… - … A European Journal, 2012 - Wiley Online Library
… Iodotyrosine derivative 8, obtained by O-benzylation of N-Boc-3-iodo-L-tyrosine methyl ester (7), was converted into boronic acid 9, which, after subsequent hydrolysis, gave carboxylic …
G Chen, X Gu, L Chen, X Wang… - Protein and Peptide …, 2014 - ingentaconnect.com
… The syntheses were straightforward according to known methods: Readily available Boc-3-iodo-L-tyrosine was condensed with Lglycine and the protection groups on carboxyl and …
Number of citations: 3 www.ingentaconnect.com
A Peramo - 2019 - theses.hal.science
… When applied to NBoc-3-iodo-L-tyrosine (4), our standard conditions yielded the expected coupling product in 67% and 70% conversion after 2 and 18 hours respectively (Table 2, …
Number of citations: 6 theses.hal.science

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